molecular formula C12H10N4OS B2930705 N-(1-methyl-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide CAS No. 2176152-34-2

N-(1-methyl-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide

Cat. No. B2930705
CAS RN: 2176152-34-2
M. Wt: 258.3
InChI Key: KEVFAJHKIGAXEJ-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . Thiazoles, on the other hand, are a class of organic compounds with a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Both of these classes of compounds are known for their diverse biological activities .


Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . Thiazoles also have a five-membered ring but with one nitrogen atom, one sulfur atom, and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles and thiazoles can undergo various chemical reactions due to the presence of multiple reactive sites in their structures .


Physical And Chemical Properties Analysis

Pyrazoles and thiazoles have unique physical and chemical properties. For example, they are generally soluble in common organic solvents .

Scientific Research Applications

Antimicrobial Activity

The core structure of the compound, which includes a thiazole ring, is known for its antimicrobial properties. Thiazole derivatives have been extensively studied and found to be effective against a variety of bacterial strains. The presence of the pyrazolyl group may enhance these properties, potentially leading to the development of new antimicrobial agents that could be used to treat infections resistant to current medications .

Anticancer Potential

Compounds containing both pyrazole and thiazole moieties have shown promise in anticancer research. They can act as cytotoxic agents, targeting cancer cells without harming normal cells. This dual-heterocycle compound could be explored for its potential to inhibit tumor growth or to be used in conjunction with other treatments to improve efficacy .

Anti-inflammatory Applications

The anti-inflammatory properties of thiazole derivatives are well-documented. This compound, with its unique combination of a pyrazole and a thiazole ring, could be investigated for its effectiveness in reducing inflammation in various medical conditions, such as arthritis or inflammatory bowel disease .

Neuroprotective Effects

Thiazole derivatives have been associated with neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s or Parkinson’s. Research into this compound could focus on its ability to protect neuronal cells from damage or death .

Antiviral Applications

The pyrazole ring is a common feature in many antiviral drugs. When combined with a thiazole ring, as in this compound, it could lead to the development of new antiviral medications that are more effective against a range of viruses, including those that cause flu and other respiratory infections .

Enzyme Inhibition

Many enzymes that are crucial for the survival of pathogenic organisms contain binding sites that are complementary to the structures of pyrazole and thiazole. This compound could be designed to fit into these sites, effectively inhibiting the enzyme’s activity and stopping the pathogen’s growth or reproduction .

Future Directions

The future directions in the research of pyrazoles and thiazoles could involve the synthesis of new derivatives with improved biological activities and lesser side effects .

properties

IUPAC Name

N-(1-methylpyrazol-4-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-16-7-8(6-13-16)14-11(17)12-15-9-4-2-3-5-10(9)18-12/h2-7H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVFAJHKIGAXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide

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